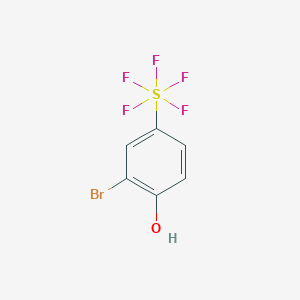

2-Bromo-4-(pentafluorothio)phenol

Beschreibung

Contextualization of Halogenated Phenols as Versatile Synthetic Intermediates

Halogenated phenols are a class of organic compounds that serve as highly versatile building blocks in synthetic chemistry. google.com The presence of a halogen atom (fluorine, chlorine, bromine, or iodine) on the phenol (B47542) ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. nih.govscirp.orgresearchgate.netacs.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.govacs.orgnih.gov

The reactivity of the halogenated phenol is influenced by the nature of the halogen, with the order of reactivity generally following I > Br > Cl > F. nih.gov This differential reactivity allows for selective transformations in polyhalogenated systems. nih.gov Furthermore, the hydroxyl group of the phenol can influence the reactivity and regioselectivity of reactions through its electronic effects and its ability to act as a directing group. rsc.org Phenols are highly reactive towards electrophilic aromatic substitution, and the presence of a halogen can further modulate this reactivity. wikipedia.orgyoutube.com The ease of synthesis and commercial availability of many halogenated phenols further enhances their utility as foundational starting materials for pharmaceuticals, agrochemicals, and materials science. google.comrsc.org

Significance of the Pentafluorosulfanyl (SF5) Group in Chemical Design and Modern Organic Chemistry

The pentafluorosulfanyl (SF5) group has garnered considerable attention in recent years and is often referred to as a "super-trifluoromethyl group". enamine.netnih.gov This moniker stems from its powerful electron-withdrawing nature, which surpasses that of the trifluoromethyl (CF3) group. rowansci.comresearchgate.net The SF5 group is characterized by its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity. enamine.netnih.govrowansci.com These properties make it a valuable substituent in the design of new molecules with enhanced biological activity and material properties. rowansci.comfigshare.comsinapse.ac.uk

In medicinal chemistry, the incorporation of an SF5 group can lead to improved metabolic stability, enhanced membrane permeability, and modulated pharmacokinetic and pharmacodynamic profiles. rowansci.comresearchgate.netnih.gov It is often used as a bioisosteric replacement for other functional groups like trifluoromethyl, tert-butyl, or nitro groups. researchgate.netnih.gov Despite its attractive properties, the synthetic introduction of the SF5 group has historically been challenging, though recent advancements have made SF5-containing building blocks more accessible. sinapse.ac.ukresearchgate.net

Research Rationale for Investigating 2-Bromo-4-(pentafluorothio)phenol: Synergistic Effects of Bromo and Pentafluorosulfanyl Substituents on Aromatic Systems

The compound this compound presents a compelling case for investigation due to the combined electronic and steric influences of the bromo and pentafluorosulfanyl substituents on the phenol ring. The bromine atom at the ortho position to the hydroxyl group serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov

Simultaneously, the powerful electron-withdrawing SF5 group at the para position significantly influences the electronic properties of the aromatic ring. This can impact the reactivity of the bromine atom in cross-coupling reactions and modulate the acidity of the phenolic proton. The steric bulk of the SF5 group can also influence the conformation of molecules derived from this scaffold. researchgate.net The interplay between the ortho-bromo and para-SF5 groups is expected to lead to unique reactivity and provide access to novel chemical space. This strategic combination of functionalities makes this compound a highly valuable intermediate for the synthesis of advanced materials and biologically active compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds discussed in this article.

Eigenschaften

IUPAC Name |

2-bromo-4-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF5OS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWCCOJAIASGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Pentafluorothio Phenol and Its Chemical Precursors

Strategies for Regioselective Bromination of Phenolic Substrates

The introduction of a bromine atom specifically at the ortho-position to the hydroxyl group on a phenolic ring, which is already substituted at the para-position, requires precise control over the reaction conditions and reagents to avoid the formation of other isomers.

Ortho-Bromination Techniques Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the selective bromination of aromatic compounds, including phenols. jcsp.org.pk For para-substituted phenols, achieving high ortho-selectivity is a common objective. The reactivity and selectivity of NBS can be significantly influenced by the solvent, temperature, and the presence of catalysts or additives. nih.govnih.govresearchgate.net

One effective method for the mono-ortho-bromination of para-substituted phenols involves the use of NBS in methanol (B129727) as the solvent. nih.govnih.govresearchgate.net This approach has been shown to provide high yields of the desired ortho-brominated product in relatively short reaction times. nih.govnih.govresearchgate.net The use of an acid catalyst, such as para-toluenesulfonic acid (p-TsOH), can further enhance the selectivity for mono-ortho-bromination by directing the electrophilic attack of bromine to the position adjacent to the hydroxyl group. nih.govnih.govresearchgate.net The proposed mechanism suggests that p-TsOH may conjugate with the phenolic oxygen, thereby directing the incoming electrophile to the ortho position. nih.gov

Table 1: Examples of Ortho-Bromination of para-Substituted Phenols using NBS

| Phenolic Substrate | Brominating Agent | Catalyst/Additive | Solvent | Reaction Time | Yield of Ortho-Product | Reference |

| p-Cresol | NBS | p-TsOH (10 mol%) | Methanol | 25 min | >86% | nih.govresearchgate.net |

| 4-Fluorophenol | Bromine | None | Dichloroethane | 30 min | 95% | guidechem.com |

| Boc-d-Tyr-OMe | NBS | p-TsOH (10 mol%) | Ethyl Acetate | 40 min - 4 h (UV) | High Conversion | nih.gov |

| 4-Hydroxybenzonitrile | NBS | HBF4·Et2O | Acetonitrile | Not specified | Good | rsc.org |

This table presents data for analogous reactions to the ortho-bromination of 4-(pentafluorothio)phenol.

Directed Bromination Approaches for Specific Isomer Control

Achieving specific isomer control in the bromination of phenols can also be accomplished through various directed bromination strategies. These methods often employ directing groups or specific reagent systems to favor substitution at a particular position. For instance, the use of bulky sulfoxides in combination with trimethylsilyl (B98337) bromide (TMSBr) has been shown to favor para-bromination due to hydrogen bonding interactions, highlighting the potential for directing effects to control regioselectivity. sigmaaldrich.com

While many methods focus on para-bromination, ortho-selectivity can be achieved under specific conditions. For example, the use of bromine in the presence of a large excess of t-butylamine at low temperatures has been reported to yield 2-bromo or 2,6-dibromophenols. rsc.org Another approach involves the use of N,N-dibromomethylamine, although the reagent's instability can be a drawback. The use of NBS in the presence of diisopropylamine (B44863) has also been shown to promote selective ortho-bromination of phenols. rsc.org

Introduction of the Pentafluorosulfanyl (SF5) Moiety onto Aromatic Systems

The pentafluorosulfanyl (SF5) group imparts unique properties to organic molecules, including high stability and strong electron-withdrawing character. nih.gov Its introduction onto an aromatic ring is a key step in the synthesis of the target compound's precursors.

Radical Addition Reactions for SF5 Group Integration

One of the primary methods for introducing the SF5 group is through the radical addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated compounds. beilstein-journals.org This method is versatile for creating aliphatic SF5-containing compounds, which can then be further elaborated into aromatic systems. beilstein-journals.org The radical addition is typically initiated by methods such as UV irradiation or chemical initiators like triethylborane (B153662) (Et3B). researchgate.net More recently, air-stable amine-borane complexes have been employed as radical initiators, offering a milder and more practical alternative to the pyrophoric Et3B. beilstein-journals.org These reactions proceed via the formation of a pentafluorosulfanyl radical (SF5•), which then adds to a double or triple bond. beilstein-journals.org

Table 2: Examples of Radical Addition of SF5Cl

| Substrate Type | Initiator | Conditions | Yield | Reference |

| Alkenes/Alkynes | Et3B/O2 | Low Temperature | Varies | researchgate.net |

| Alkenes/Alkynes | Amine-borane complex | Thermal | 3% - 85% | beilstein-journals.org |

This table provides general examples of SF5Cl radical addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions with SF5-Containing Reagents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.canih.gov These reactions can be employed to introduce the SF5 group by coupling an aryl halide or triflate with an SF5-containing reagent. For instance, the Suzuki-Miyaura reaction can be used to couple an aryl boronic acid with an SF5-containing aryl halide. uwindsor.canih.gov Similarly, Heck-type reactions can vinylate aryl halides, which can be a pathway to SF5-functionalized styrenes. uwindsor.ca The development of ligands and reaction conditions that are tolerant of the SF5 group is crucial for the success of these transformations. nih.gov The use of stable and easily prepared sulfinate salts as coupling partners in palladium-catalyzed reactions has also emerged as a promising strategy. nih.gov

Dediazoniation Pathways for SF5 Aromatic Functionalization

A versatile method for the synthesis of aromatic SF5 compounds involves the use of diazonium salts derived from SF5-substituted anilines. nih.gov 4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate, a stable and isolable salt, serves as a key intermediate. nih.gov This diazonium salt can undergo various transformations, including dediazoniation in the presence of different reagents to introduce a range of functional groups. nih.gov For the synthesis of 4-(pentafluorothio)phenol, the diazonium salt can be subjected to a hydrolysis reaction, effectively replacing the diazonium group with a hydroxyl group. This pathway provides a direct route to the phenolic precursor required for the subsequent bromination step. The reaction is often promoted by pyridine (B92270) and can be used to generate aryl radicals that can be trapped by various nucleophiles. orgsyn.org

| Synthetic Pathway | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a starting material. Begins with the synthesis of 4-(pentafluorothio)phenol followed by ortho-bromination. | Conceptually straightforward. | Can be lengthy, leading to lower overall yields. chemistnotes.comyoutube.com |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. chemistnotes.comfiveable.me | Often results in higher overall yields. chemistnotes.comuniurb.it Reduces the number of linear steps. | May require more complex initial planning and synthesis of fragments. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The critical step in the linear synthesis of 2-bromo-4-(pentafluorothio)phenol is the regioselective ortho-bromination of 4-(pentafluorothio)phenol. The hydroxyl group is an activating, ortho-, para-directing group, while the pentafluorothio group is a strongly deactivating, meta-directing group. Due to the para-position being occupied, electrophilic aromatic substitution is directed to the ortho-position relative to the hydroxyl group. However, the deactivating nature of the SF5 group can make the reaction challenging, and side reactions, such as polybromination, can occur. Therefore, the optimization of reaction conditions is crucial to maximize the yield of the desired mono-ortho-brominated product.

Several brominating agents and reaction conditions have been explored for the selective ortho-bromination of para-substituted phenols. nih.govnih.govresearchgate.net N-Bromosuccinimide (NBS) has emerged as a mild and effective reagent for this transformation, particularly when used in polar protic solvents like methanol. nih.govnih.govresearchgate.net The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), has been shown to enhance the reaction rate and selectivity for the ortho-isomer. nih.govnih.gov

The proposed mechanism involves the protonation of NBS by p-TsOH, which generates a more reactive brominating species. The polar protic solvent can also play a role in stabilizing the intermediates and facilitating the reaction. nih.gov

Below is a hypothetical data table illustrating the optimization of the ortho-bromination of 4-(pentafluorothio)phenol based on analogous reactions reported in the literature.

| Entry | Brominating Agent | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of this compound (%) | Selectivity (ortho:other) |

| 1 | Br2 | CCl4 | None | 25 | 24 | Low | Poor |

| 2 | NBS | CH2Cl2 | None | 25 | 12 | Moderate | Moderate |

| 3 | NBS | Methanol | None | 25 | 6 | Good | Good |

| 4 | NBS | Methanol | p-TsOH (10) | 25 | 2 | High | Excellent |

| 5 | NBS | Acetonitrile | p-TsOH (10) | 25 | 4 | Good | Good |

This table is illustrative and based on trends observed in the synthesis of similar compounds. Specific yields and selectivities for the synthesis of this compound would require experimental validation.

The data suggests that the combination of NBS as the brominating agent, methanol as the solvent, and a catalytic amount of p-TsOH provides the most promising conditions for achieving a high yield and excellent selectivity for the desired this compound. Further optimization could involve fine-tuning the reaction temperature, catalyst loading, and reaction time to maximize the efficiency of this key synthetic step.

Chemical Reactivity and Derivatization of 2 Bromo 4 Pentafluorothio Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2-bromo-4-(pentafluorothio)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This activation directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. byjus.com

Common electrophilic aromatic substitution reactions for phenols include nitration and halogenation. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com The use of concentrated nitric acid can lead to the formation of polysubstituted products like 2,4,6-trinitrophenol (picric acid). byjus.com

Halogenation: Phenols readily undergo halogenation, such as bromination, even without a Lewis acid catalyst. byjus.com Reaction with bromine in a non-polar solvent at low temperatures can produce monobromophenols. youtube.com However, using bromine water often results in the formation of a polybrominated product, such as 2,4,6-tribromophenol, as a white precipitate. byjus.com

The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate of this reaction is enhanced by electron-donating groups like the hydroxyl group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions Involving Halogen Displacement

Nucleophilic aromatic substitution (SNA) reactions involving the displacement of a halogen on an aromatic ring are generally challenging. However, they can be facilitated under specific conditions, such as the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org The generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the halogen to form a negatively charged Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orglibretexts.org

While simple aryl halides are typically unreactive towards common nucleophiles, the presence of activating groups can dramatically increase their reactivity. libretexts.orglibretexts.org For instance, the displacement of chloride from 1-chloro-2,4-dinitrobenzene (B32670) by dimethylamine (B145610) occurs readily at room temperature. libretexts.org In the context of this compound, the pentafluorothio (SF₅) group is a strong electron-withdrawing group, which could potentially activate the ring for nucleophilic attack.

Recent advancements have also explored transition-metal catalysis to facilitate SNA reactions on unactivated or even electron-rich halobenzenes. nih.gov Arenophilic rhodium or ruthenium catalysts can activate the phenol (B47542) ring through π-coordination, enhancing its electrophilicity and enabling substitution reactions that are difficult to achieve through classical methods. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromo-substituent on this compound makes it an excellent candidate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.com This reaction is widely used to synthesize biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. mdpi.com

A study on the Suzuki cross-coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenyl boronic acids demonstrated the selective reaction at the aryl bromide position. mdpi.com The reaction, catalyzed by Pd(PPh₃)₄, yielded the corresponding biaryl derivatives in moderate to good yields (64-81%). mdpi.com This selectivity highlights the greater reactivity of the aryl bromide compared to the alpha-bromo ester under these conditions. mdpi.com The reaction is typically carried out in the presence of a base, such as cesium carbonate, and a palladium catalyst with a phosphine (B1218219) ligand. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4'-chloro-2-bromobutanoic acid-[1,1'-biphenyl]-2-yl ester | 75 |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4'-chloro-4-methyl-2-bromobutanoic acid-[1,1'-biphenyl]-2-yl ester | 81 |

Data compiled from a study on a structurally related compound. mdpi.com

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct method for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org This reaction is highly valued in the synthesis of natural products, pharmaceuticals, and organic materials due to its reliability and mild reaction conditions. wikipedia.orgnih.gov

The reaction can be performed under copper-free conditions, which is often advantageous in pharmaceutical synthesis to avoid issues with copper contamination. nih.gov A variety of palladium catalysts and ligands have been developed to facilitate this transformation, even at room temperature. organic-chemistry.orgresearchgate.net The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl > OTf. wikipedia.org This difference in reactivity allows for selective coupling reactions on molecules containing multiple different halogen atoms. libretexts.org

For a substrate like this compound, the bromo substituent would be the reactive site for Sonogashira coupling.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Generic Ar-Br | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, piperidine) | THF or DMF | Room Temp to Reflux |

This table represents typical conditions and not specific reactions of the title compound.

Heck-Matsuda Coupling for Alkene Derivatization

The Heck-Matsuda reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for creating carbon-carbon bonds. Studies have shown that even sterically hindered aryl bromides can be efficiently coupled with alkenes using specific palladium-phosphine catalyst systems. thieme-connect.de The choice of base can influence the selectivity of the reaction. thieme-connect.de For a molecule like this compound, the bromo group would serve as the handle for the Heck-Matsuda coupling, allowing for the introduction of various alkenyl substituents.

Functional Group Interconversions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo a variety of functional group interconversions, which are fundamental transformations in organic synthesis. vanderbilt.edu These reactions allow for the modification of the phenol into other functional groups, thereby expanding the synthetic utility of the parent molecule.

Classical derivatization strategies for phenolic hydroxyl groups include: nih.gov

Etherification: Formation of ethers by reacting the phenol with an alkyl halide in the presence of a base.

Esterification: Conversion to esters through reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). mdpi.com For example, 2-bromo-4-chlorophenol (B154644) has been reacted with 2-bromobutanoyl bromide in the presence of pyridine (B92270) to form the corresponding ester. mdpi.com

Conversion to a sulfonate ester: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to form a sulfonate ester, which is an excellent leaving group in subsequent nucleophilic substitution reactions. vanderbilt.edu

These transformations allow for the protection of the hydroxyl group or its conversion into a group with different reactivity, enabling further synthetic manipulations on other parts of the molecule.

Transformations Involving the Stability and Reactivity of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) group is renowned for its exceptional thermal and chemical stability, a characteristic that significantly influences the reactivity profile of this compound. digitellinc.comacs.org This stability is attributed to the strong sulfur-fluorine bonds, rendering the SF5 group resistant to a wide array of chemical transformations. digitellinc.com

Research Findings on the Stability of the Pentafluorosulfanyl Group

Detailed studies on aryl-SF5 compounds have consistently demonstrated the robust nature of the pentafluorosulfanyl group under various reaction conditions. Research indicates that the SF5 group's high electronegativity and unique electronic properties, including negative hyperconjugation, contribute to its stability. acs.org

In transformations involving similarly substituted phenols, the SF5 group has been shown to be exceptionally resilient. For instance, in studies on the oxidation of 4-(pentafluorosulfanyl)phenol (B1597158) with strong oxidizing agents like hydrogen peroxide in sulfuric acid, it is the aromatic ring that undergoes transformation, leading to dearomatization and the formation of aliphatic SF5-containing products. This demonstrates that the SF5 group itself remains intact even under harsh oxidative conditions.

Furthermore, derivatization reactions on molecules with a similar substitution pattern, such as the Suzuki coupling of 2-bromo-4-(pentafluorothio)aniline, proceed at the bromine position without affecting the integrity of the SF5 group. This highlights the group's stability under typical cross-coupling conditions, which often involve transition metal catalysts and basic environments.

The chemical inertness of the SF5 group means that transformations on this compound will preferentially occur at the more reactive hydroxyl and bromo functionalities. The SF5 group is not easily displaced or transformed, making it a stable substituent during various synthetic manipulations.

The following table summarizes the observed stability of the pentafluorosulfanyl group in aromatic compounds under different reaction conditions, based on findings from related studies.

| Reaction Type | Conditions | Stability of SF5 Group |

| Oxidation | H₂O₂ / H₂SO₄ | High |

| Suzuki Coupling | Pd Catalyst, Base | High |

| General Chemical Reactions | Various | High digitellinc.com |

| Thermal Decomposition | High Temperatures | High digitellinc.com |

It is important to note that while direct transformations of the SF5 group on this compound are not commonly reported, this is a testament to its remarkable stability rather than a lack of investigation. The primary role of the SF5 group in the reactivity of the parent molecule is as a strongly electron-withdrawing and stabilizing substituent.

Spectroscopic and Structural Characterization Methodologies for 2 Bromo 4 Pentafluorothio Phenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering granular information about the chemical environment of specific nuclei. For fluorinated compounds like 2-Bromo-4-(pentafluorothio)phenol, multinuclear NMR experiments are particularly insightful.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the nature and position of the substituents. In a typical ¹H NMR spectrum of a phenol (B47542), the hydroxyl proton appears as a broad singlet. rsc.org For substituted phenols, the aromatic protons exhibit characteristic splitting patterns. For instance, in 4-chlorophenol, the aromatic protons appear as two doublets. rsc.org Similarly, the protons on the aromatic ring of 2-bromo-4-fluorophenol (B1268413) can be analyzed to confirm the positions of the bromine and fluorine atoms. chemicalbook.com

Table 1: Representative ¹H NMR Data for Phenol Analogues

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

|---|---|---|

| Phenol | CDCl₃ | δ 7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H) rsc.org |

| 4-Chlorophenol | CDCl₃ | δ 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) rsc.org |

| 2-Methylphenol | CDCl₃ | δ 7.13-7.06 (m, 2H), 6.84 (t, 1H), 6.77 (d, 1H), 6.12 (s, br, 1H), 2.35 (s, 3H) rsc.org |

| 4-Methylphenol | CDCl₃ | δ 7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), 2.25 (s, 3H) rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. orgchemboulder.com Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed. orgchemboulder.com However, coupling between carbon and directly attached protons (¹J C-H) is significant, though often removed through proton decoupling techniques to simplify the spectrum. orgchemboulder.com

A key feature in the ¹³C NMR spectra of compounds containing the pentafluorothio (SF₅) group is the coupling between the carbon atom directly bonded to the sulfur and the fluorine atoms of the SF₅ group. This C-F coupling provides valuable structural information. The carbon attached to the SF₅ group typically appears as a multiplet due to this coupling. The inductive effect of electronegative substituents, such as the SF₅ group, has a major influence on the ¹J C-F coupling constants. pdx.edu

Table 2: Representative ¹³C NMR Data for Phenol Analogues

| Compound | Solvent | Chemical Shift (δ) |

|---|---|---|

| Phenol | CDCl₃ | δ 155.4, 129.5, 120.6, 115.2 rsc.org |

| 4-Chlorophenol | CDCl₃ | δ 154.2, 129.4, 125.5, 116.6 rsc.org |

| 2-Methylphenol | CDCl₃ | δ 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, 14.9 rsc.org |

| 4-Methylphenol | CDCl₃ | δ 155.7, 132.2, 130.3, 116.3, 21.4 rsc.org |

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govyoutube.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for structural and conformational analysis. nih.gov

For compounds containing the SF₅ group, the ¹⁹F NMR spectrum is particularly characteristic. It typically consists of two signals: a doublet for the four equatorial fluorine atoms (Fₑ) and a quintet (or pentet) for the single axial fluorine atom (Fₐ), with an intensity ratio of 4:1. acs.org This distinct pattern arises from the coupling between the non-equivalent axial and equatorial fluorine atoms. The chemical shift values are referenced to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). acs.org The presence of other fluorine substituents on the aromatic ring will give rise to additional signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling patterns providing further structural confirmation. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

The fragmentation of pentafluorophenyl derivatives in the mass spectrometer often involves the loss of fluorine atoms or the entire SF₅ group. rsc.org The fragmentation pathways can be complex and may involve rearrangements. rsc.orgresearchgate.net In the case of brominated phenols, a common fragmentation pathway is the loss of a methyl radical if an isopropyl group is present. researchgate.net The study of these fragmentation patterns can provide valuable information about the stability of different parts of the molecule and the nature of the chemical bonds. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR and Raman spectra would exhibit characteristic bands for the O-H, C-O, C-Br, and aromatic C-H and C=C vibrations. The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is usually observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹. docbrown.info The vibrational modes associated with the SF₅ group would also be present, providing further structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm the substitution pattern on the benzene (B151609) ring and the geometry of the pentafluorothio group. The SF₅ group is known to adopt a square pyramidal geometry. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the crystal packing. dergipark.org.tr This detailed structural information is invaluable for understanding the physical properties and chemical reactivity of the compound.

Advanced Spectroscopic Probes: UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are powerful techniques for probing the electronic structure of molecules like this compound. These methods provide insights into the electronic transitions between different energy levels within the molecule upon absorption and subsequent emission of light.

Electronic Transitions in this compound

The UV-Visible absorption spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the principal chromophore is the substituted benzene ring. The electronic transitions observed in the UV-Visible region for such aromatic compounds are typically π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In the phenol ring, these transitions are responsible for the characteristic strong absorption bands. The presence of substituents on the benzene ring can significantly influence the energy of these transitions. Auxochromes, such as the hydroxyl (-OH) and bromo (-Br) groups, possess non-bonding electrons that can interact with the π-system of the ring, altering the absorption wavelength (λmax) and intensity (molar absorptivity, ε). shivajicollege.ac.in Extending the conjugation or adding electron-donating groups typically shifts the absorption to longer wavelengths (a bathochromic or red shift). stackexchange.com

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen of the hydroxyl group or the bromine atom, to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. shivajicollege.ac.in

The pentafluorothio (-SF5) group is a strongly electron-withdrawing group. Its influence on the electronic spectrum is expected to be significant, likely causing a shift in the absorption maxima compared to phenol or bromophenol. The interplay between the electron-donating hydroxyl group, the weakly deactivating bromo group, and the strongly electron-withdrawing pentafluorothio group will determine the precise energy and intensity of the electronic transitions.

UV-Visible Absorption Data

Interactive Table 1: UV-Visible Absorption Data for Phenol and Analogues This table illustrates the effect of different substituents on the primary π → π* absorption band of the phenol chromophore in a non-polar solvent like cyclohexane.

| Compound | Substituents | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Expected Effect of Substituent |

| Phenol | -H | ~270 | ~1,450 | Baseline |

| 2-Bromophenol | -Br (ortho) | ~274 | ~1,900 | Bathochromic shift and hyperchromic effect |

| 4-Bromophenol | -Br (para) | ~279 | ~1,500 | Larger bathochromic shift |

| 4-Nitrophenol | -NO₂ (para) | ~318 | ~10,000 | Strong bathochromic and hyperchromic effect (strong electron-withdrawing group) |

Data is illustrative and based on typical values for substituted phenols.

The data shows that substituents can cause a bathochromic shift (increase in λmax) and a hyperchromic effect (increase in ε). For this compound, the presence of the bromine atom ortho to the hydroxyl group would be expected to cause a slight red shift. The powerful electron-withdrawing -SF5 group at the para position is anticipated to induce a more significant bathochromic and hyperchromic shift, similar to the effect of a nitro group.

Solvatochromism

The position and intensity of absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov For phenolic compounds, π→π* transitions typically undergo a red shift (bathochromic shift) in more polar solvents, as the excited state is often more polar than the ground state and is thus stabilized by the polar solvent. libretexts.org Conversely, n→π* transitions often exhibit a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the non-bonding ground state electrons through hydrogen bonding. libretexts.org Investigating the UV-Visible spectrum of this compound in a range of solvents with varying polarities would provide valuable information about the nature of its electronic ground and excited states.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs when an electron returns from an excited singlet state to the ground state. Phenolic compounds are known to be fluorescent. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) than the absorption.

The fluorescence properties of this compound will be dictated by the nature of its lowest excited singlet state. The presence of the heavy bromine atom could potentially decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thereby quenching fluorescence.

Interactive Table 2: Typical Fluorescence Data for Phenolic Compounds This table provides a general reference for the excitation and emission maxima of simple phenolic compounds.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Phenol | ~273 | ~300 | ~0.22 |

| m-Cresol | ~274 | ~300 | N/A |

| Thymol | ~276 | ~304 | N/A |

Data is illustrative and based on reported values for simple phenols. nih.govaatbio.com

For this compound, the excitation maximum would be expected to align with its main absorption band. The emission wavelength would be red-shifted relative to this excitation. The quantum yield would be a critical parameter, indicating the efficiency of the fluorescence process relative to other de-excitation pathways. Time-resolved fluorescence studies could further provide information on the lifetime of the excited state. acs.org

Computational and Theoretical Investigations of 2 Bromo 4 Pentafluorothio Phenol

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules. For 2-Bromo-4-(pentafluorothio)phenol, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311G++(d,p), can provide detailed insights into its electronic structure, stability, and reactivity. nih.gov

The molecular structure of this compound is heavily influenced by its substituents. The pentafluorothio (SF₅) group is known to be a strong electron-withdrawing group, even more so than the trifluoromethyl (CF₃) group, primarily due to its significant inductive effect (σI = 0.55 for SF₅ vs. 0.39 for CF₃). researchgate.net This strong electron-withdrawing nature, combined with the inductive effect of the bromine atom, is expected to significantly influence the electronic environment of the phenol (B47542) ring.

The reactivity of the compound can be predicted by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net For this compound, the strong electron-withdrawing properties of the SF₅ and bromo groups are expected to lower the energy of both the HOMO and LUMO, potentially leading to a distinct reactivity profile compared to simpler phenols.

Table 1: Predicted DFT-Calculated Properties of this compound

| Property | Predicted Value/Trend | Rationale/Comparison |

|---|---|---|

| O-H Bond Length | Increased | Influence of ortho-bromine and intramolecular hydrogen bonding. nih.gov |

| C-O Bond Length | Decreased | Electron-withdrawing effects of substituents. nih.gov |

| Dipole Moment | Significant | Contribution from the highly polar SF₅ and C-Br bonds. |

| HOMO-LUMO Gap | Moderate to Low | Combined electronic effects of the bromo and SF₅ groups. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound over time. nih.gov Such simulations can reveal how the molecule behaves in different environments, such as in solution or in a condensed phase.

The conformational analysis of this compound is primarily concerned with the orientation of the hydroxyl and pentafluorothio groups relative to the benzene (B151609) ring. fiveable.me The rotation around the C-O and C-S bonds will determine the most stable conformers. The presence of the bulky bromine atom ortho to the hydroxyl group can create steric hindrance, influencing the preferred orientation of the -OH group. chemistrysteps.com Similarly, the large SF₅ group will have its own conformational preferences.

Intermolecular interactions are critical for understanding the bulk properties of the compound. For this compound, several types of interactions are expected:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as acceptors. libretexts.org

Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region (σ-hole) that can interact with nucleophiles. rsc.org

Dispersion Forces: These forces will be significant due to the large number of electrons in the molecule, particularly from the bromine and SF₅ groups. libretexts.org

Dipole-Dipole Interactions: The molecule is expected to have a substantial dipole moment, leading to strong dipole-dipole interactions. libretexts.org

MD simulations can quantify the strength and nature of these interactions, providing a molecular-level picture of how these molecules would arrange themselves in a liquid or solid state. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic parameters, which are invaluable for identifying and characterizing the compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The O-H stretching frequency is a particularly sensitive probe of the molecular environment. In ortho-bromophenols, a red shift in the O-H stretching frequency is typically observed due to intramolecular hydrogen bonding. nih.gov The presence of the SF₅ group will also give rise to characteristic S-F stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The ¹H NMR spectrum would be expected to show a downfield shift for the phenolic proton, especially if it is involved in hydrogen bonding. The chemical shifts of the aromatic protons will be influenced by the electronic effects of both the bromo and pentafluorothio substituents. The ¹⁹F NMR spectrum is expected to show a characteristic pattern for the SF₅ group, typically an AB₄ spin system.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Parameter | Predicted Observation | Influencing Factors |

|---|---|---|

| IR: O-H Stretch | Red-shifted (lower frequency) | Intramolecular hydrogen bonding with ortho-bromine. nih.gov |

| IR: S-F Stretches | Characteristic bands | Vibrational modes of the SF₅ group. |

| ¹H NMR: OH Proton | Downfield shift | Deshielding due to hydrogen bonding and electronic effects. researchgate.net |

| ¹³C NMR: Aromatic Carbons | Complex shifts | Inductive and resonance effects of both substituents. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Insights

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical relationship between the structural features of a molecule and its physicochemical properties. shd-pub.org.rs For a compound like this compound, where experimental data may be scarce, QSPR can provide valuable predictions.

By developing QSPR models based on a dataset of related phenol derivatives, it is possible to predict properties such as aqueous solubility, boiling point, and partition coefficient for this compound. researchgate.net The descriptors used in these models can be derived from theoretical calculations and include constitutional, topological, and quantum-chemical parameters.

For example, a QSPR model for the toxicity of phenol derivatives might use descriptors like molecular weight, electrophilicity index, and chemical hardness, all of which can be calculated using DFT. nih.gov Given the strong electrophilic nature of the SF₅ group and the presence of a heavy bromine atom, these descriptors would be expected to have significant values for this compound, suggesting potentially interesting biological or environmental properties. These predictive models can guide future experimental work by highlighting compounds of interest for synthesis and testing. nih.gov

Applications and Potential Research Avenues of 2 Bromo 4 Pentafluorothio Phenol in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the bromine atom and the pentafluorosulfanyl group on the phenol (B47542) ring makes 2-Bromo-4-(pentafluorothio)phenol a highly valuable intermediate in organic synthesis. This structure allows for sequential and site-selective modifications, providing access to a diverse range of complex molecular architectures.

Precursor for Advanced Agrochemical Active Ingredients

The pentafluorosulfanyl group has been increasingly recognized for its beneficial effects in the design of new agrochemicals. ethernet.edu.et Its strong electron-withdrawing properties can significantly influence the biological activity of a molecule. While specific agrochemical applications of this compound are not yet widely documented, the utility of SF5-containing aromatics in this sector is well-established. ethernet.edu.et

The general synthetic strategy would involve utilizing the bromine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce various organic moieties. The phenolic hydroxyl group can be etherified or esterified to further build the desired molecular scaffold. The stability of the SF5 group under many common reaction conditions is a significant advantage in multi-step syntheses. acs.org

Table 1: Potential Synthetic Transformations for Agrochemical Scaffolds

| Reaction Type | Reagent/Catalyst | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Introduction of a new aryl or heteroaryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Formation of an arylethynyl linkage |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Synthesis of diarylamines or arylalkylamines |

| Etherification | Alkyl halide, Base | Formation of an ether linkage at the hydroxyl group |

These transformations allow for the construction of a vast library of compounds that can be screened for herbicidal, fungicidal, or insecticidal activity. The lipophilicity imparted by the SF5 group can also enhance the bioavailability and membrane permeability of the resulting agrochemical, potentially leading to improved efficacy. researchgate.net

Building Block for Novel Synthetic Routes to Diverse Chemical Scaffolds

The unique combination of reactive sites in this compound makes it an ideal starting material for the development of novel synthetic methodologies and the construction of diverse chemical scaffolds. collectionscanada.gc.ca The bromine atom serves as a handle for the introduction of various substituents via well-established palladium-catalyzed cross-coupling reactions. acs.org This allows for the creation of biaryl, aryl-alkyne, and aryl-amine linkages, which are common motifs in pharmaceuticals and functional materials.

Furthermore, the phenolic hydroxyl group can direct ortho-lithiation or other electrophilic aromatic substitution reactions, enabling further functionalization of the aromatic ring. The stability of the SF5 group during these transformations is a crucial feature. researchgate.net The development of new synthetic routes starting from this building block could provide more efficient access to complex molecules that were previously difficult to synthesize.

Contributions to Advanced Materials Design and Engineering

The powerful electron-accepting nature of the pentafluorosulfanyl group makes it a highly desirable substituent in the design of advanced materials with tailored electronic and optical properties.

Development of Organic Electronic Materials (e.g., OFETs, OLEDs, OPVs)

In the field of organic electronics, materials with strong electron-accepting moieties are crucial for creating efficient organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The SF5 group, with its strong inductive effect, is a potent electron acceptor. acs.orgacs.org

When incorporated into a push-pull architecture, where the SF5-containing phenol acts as the acceptor (A) and is connected to an electron-donating (D) unit via a π-conjugated bridge, the resulting molecule can exhibit significant intramolecular charge transfer. This is a key property for many organic electronic applications. For instance, such push-pull dyes have been synthesized and shown to have potential in organic photovoltaic materials due to their strong absorption across the visible spectrum. acs.org

Table 2: Potential Applications in Organic Electronics

| Application | Desired Property | Role of SF5 Group |

| OFETs | High electron mobility | Enhances electron transport in n-type semiconductors |

| OLEDs | Tunable emission colors, high quantum efficiency | Modifies the energy levels of the host or emitter material |

| OPVs | Broad absorption spectrum, efficient charge separation | Acts as a strong acceptor to facilitate exciton (B1674681) dissociation |

The ability to functionalize this compound through its bromine atom and hydroxyl group provides a versatile platform for creating a wide range of D-π-A systems for these applications.

Exploration in Liquid Crystal Design and Optoelectronic Applications

The pentafluorosulfanyl group has been explored for its use in liquid crystal (LC) design. researchgate.netresearchgate.net The high polarity imparted by the SF5 group can lead to materials with a large dielectric anisotropy, which is a critical parameter for the performance of liquid crystal displays (LCDs). clemson.eduresearchgate.net

By incorporating this compound into calamitic (rod-like) or discotic (disk-like) molecular structures, new liquid crystalline materials with unique properties can be developed. The bromine atom can be used to link the phenolic core to other mesogenic units, allowing for the synthesis of dimeric or polymeric liquid crystals. The combination of the polar SF5 group and the tunable molecular shape could lead to LCs with fast switching times and low operating voltages, which are desirable for next-generation display technologies.

Integration into Mechanofluorochromic Systems and Related Functional Materials

Mechanofluorochromic (MFC) materials are a class of smart materials that change their fluorescence color in response to mechanical stimuli such as grinding or shearing. This property has potential applications in sensors, memory devices, and security inks. Push-pull fluorophores containing the SF5 group have been shown to exhibit mechanofluorochromism. acs.org

The change in fluorescence is often attributed to a transition between a crystalline state and an amorphous state upon grinding, which alters the intermolecular interactions and, consequently, the emission properties. The bulky and rigid nature of the SF5 group can play a crucial role in the packing of the molecules in the solid state and their response to mechanical force. This compound could serve as a key building block for designing new MFC materials, where the bromine atom allows for the introduction of different donor moieties to tune the photophysical properties. acs.org

Catalysis and Ligand Design Incorporating SF5-Substituted Phenol Moieties

There is no specific information available in the searched literature regarding the use of this compound as a catalyst or in ligand design. While the electronic properties of the SF5 group suggest that phenols containing this moiety could be valuable as ligands for catalytic metals, no studies have been published to confirm this for the bromo-substituted variant.

Interdisciplinary Research Opportunities in Fundamental Organic and Organofluorine Chemistry

Given the lack of primary research on this compound, any discussion of its potential in interdisciplinary research would be entirely conjectural. The unique combination of a bromine atom, a hydroxyl group, and a pentafluorothio group on a benzene (B151609) ring suggests potential for a variety of chemical transformations and applications. However, without experimental data, these opportunities remain theoretical.

Table of Chemical Compounds

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing 2-Bromo-4-(pentafluorothio)phenol, and how do key spectral features correlate with its structural properties?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : The phenolic -OH proton typically appears as a broad singlet (δ 8–12 ppm) but may be absent due to exchange broadening. Aromatic protons adjacent to bromine or sulfur substituents show deshielding (δ 7.5–8.5 ppm).

-

¹³C NMR : The brominated carbon resonates at δ 110–120 ppm, while the pentafluorothio group induces significant deshielding in adjacent carbons.

-

Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M]⁺) at m/z 294 (exact mass depends on isotopic distribution of Br and S). Fragmentation patterns reveal loss of Br (≈80 Da) or SC₆F₅ (≈181 Da).

-

Infrared (IR) Spectroscopy : Strong O-H stretch (3200–3600 cm⁻¹, broad), C-Br stretch (500–600 cm⁻¹), and C-S-C vibrations (600–700 cm⁻¹).

-

X-ray Diffraction (XRD) : Resolve crystal structure using SHELXL or WinGX . The pentafluorothio group introduces steric constraints, affecting bond angles and packing efficiency.

Table 1: Key Spectral Signatures

Technique Key Peaks/Features Structural Insight ¹H NMR δ 8.2 ppm (aromatic H near Br/SC₆F₅) Substituent electronic effects ¹³C NMR δ 118 ppm (C-Br) Bromine’s inductive effect HRMS [M]⁺ at m/z 294.92 Molecular formula confirmation XRD C-S bond length ≈1.82 Å Confirms thioether geometry

Q. What synthetic strategies are viable for introducing the pentafluorothio group into bromophenol derivatives?

- Methodological Answer :

- Thiolation via Nucleophilic Aromatic Substitution :

React 2-Bromo-4-aminophenol with pentafluorothiophenol (SC₆F₅H) under basic conditions (K₂CO₃/DMF, 80°C).

Monitor reaction progress by TLC (Rf ≈0.5 in hexane/ethyl acetate 3:1).

-

Direct Bromination Post-Thiolation :

-

Brominate 4-(pentafluorothio)phenol using N-bromosuccinimide (NBS) in acetic acid at 50°C.

-

Optimize stoichiometry (1.2 eq NBS) to avoid over-bromination.

-

Purification : Use column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization (ethanol/water).

Challenges : Steric hindrance from SC₆F₅ reduces reaction rates; anhydrous conditions are critical to prevent hydrolysis .

Advanced Research Questions

Q. How does the pentafluorothio substituent influence hydrogen bonding and crystal packing compared to other halogenated phenols?

- Methodological Answer :

-

Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., R₂²(8) motifs). The SC₆F₅ group reduces O-H···O/S interactions due to steric bulk and electron-withdrawing effects.

-

Comparative Data :

-

4-Bromophenol (): Forms dimeric O-H···O bonds (≈2.8 Å).

-

This compound : Predominantly forms weaker O-H···F interactions (≈3.0 Å) with adjacent fluorines.

-

Crystallographic Tools : Use ORTEP-3 to visualize packing motifs. SC₆F₅ disrupts π-π stacking, favoring herringbone arrangements.

Table 2: Hydrogen Bonding Comparison

Compound Dominant H-bond Type Bond Length (Å) Packing Efficiency 4-Bromophenol O-H···O 2.78 High This compound O-H···F 3.02 Moderate

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) :

Optimize geometry at B3LYP/6-311+G(d,p) level.

Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom (f⁻ ≈0.15) is less reactive than the para-position to SC₆F₅ (f⁻ ≈0.22).

-

Molecular Electrostatic Potential (MEP) : The SC₆F₅ group creates a electron-deficient aromatic ring, directing electrophiles to the ortho position relative to bromine.

-

Transition State Analysis : Use Gaussian 16 to model SNAr reactions; SC₆F₅ lowers activation energy by stabilizing negative charge via fluorine’s inductive effect .

Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates with varying electrophiles).

Data Contradictions & Resolution

-

Melting Point Variability :

-

Stereoelectronic Effects : Conflicting reactivity predictions (e.g., bromine vs. SC₆F₅ directing effects) require validation through regioselective functionalization trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.